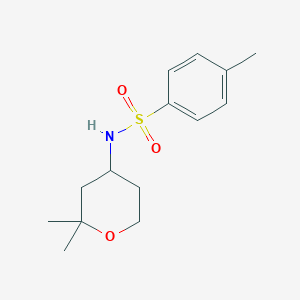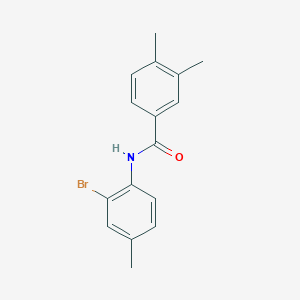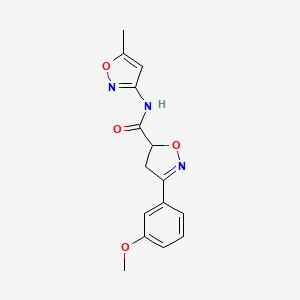
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The sulfonamide group attached to aromatic compounds, as found in N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-methylbenzenesulfonamide, is significant in medicinal chemistry and materials science due to its involvement in various chemical interactions and biological activities. The compound shares structural similarities with various sulfonamide-based compounds known for their diverse biological activities and applications in different chemical reactions.
Synthesis Analysis
The synthesis of compounds related to N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-methylbenzenesulfonamide typically involves multi-step chemical processes. These processes might include condensation, cyclization, and functionalization steps. The starting materials usually consist of sulfonyl chlorides and amines or alcohols, leading to the formation of sulfonamide or sulfonyl ether functionalities. Detailed synthesis routes and conditions vary based on the desired sulfonamide derivative's specific structural requirements (Mun et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of sulfonamide compounds includes examining the bond lengths, angles, and conformational preferences. X-ray crystallography, NMR spectroscopy, and computational chemistry methods are commonly used for this purpose. These analyses reveal the geometrical configuration of the sulfonamide group and its interaction within the compound, contributing to the compound's chemical reactivity and interaction with biological targets (Alaşalvar et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of sulfonamide-based compounds depend significantly on the nature of the attached aromatic system and the sulfonamide group's substituents. These compounds participate in various organic reactions, including nucleophilic substitution, electrophilic addition, and redox reactions. The presence of the sulfonamide group can influence the compound's acidity, basicity, and overall reactivity pattern (Tawfik, 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments and its application potential. These properties are influenced by the molecular structure and the presence of different functional groups. Sulfonamide compounds typically exhibit varied solubility in organic solvents and water, depending on the nature of the substituents and the overall molecular framework (Karakaya et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity with nucleophiles and electrophiles, acidity of the sulfonamide hydrogen, and stability under different conditions, define the compound's applicability in chemical syntheses and its biological activity profile. The electronic structure, as evidenced by spectroscopic studies and computational analyses, provides insights into the compound's reactive sites and interaction capabilities (Sojitra et al., 2016).
Propiedades
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-11-4-6-13(7-5-11)19(16,17)15-12-8-9-18-14(2,3)10-12/h4-7,12,15H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERNADNMUHFLPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCOC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-furylmethyl){4-[(4-methoxyphenyl)amino]-1,1-dioxidotetrahydro-3-thienyl}amine](/img/structure/B5585138.png)
![(1S*,5R*)-3-(2-pyrazinyl)-6-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5585153.png)
![2-{1-(2-methylphenyl)-5-[2-(1-methylpiperidin-2-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5585163.png)
![5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5585168.png)
![methyl 3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)methyl]-4-methoxybenzoate](/img/structure/B5585175.png)
![1-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5585181.png)

![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5585199.png)
![6-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5585205.png)

![9-[(3,5-dimethylisoxazol-4-yl)methyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585222.png)
![6-methoxy-N,3-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5585230.png)
![2,3-dimethoxybenzaldehyde [4-oxo-3-(4-propoxybenzyl)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5585235.png)